molecular formula C10H15N3O3 B14362440 Ethyl (2-acetamido-1-methyl-1H-imidazol-4-yl)acetate CAS No. 91208-48-9

Ethyl (2-acetamido-1-methyl-1H-imidazol-4-yl)acetate

Cat. No.: B14362440
CAS No.: 91208-48-9
M. Wt: 225.24 g/mol
InChI Key: JAELUSHIZIFCHA-UHFFFAOYSA-N
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Description

Ethyl (2-acetamido-1-methyl-1H-imidazol-4-yl)acetate is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of biological activities and are commonly found in many pharmaceuticals and natural products . This particular compound is characterized by the presence of an ethyl ester group, an acetamido group, and a methyl-substituted imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-acetamido-1-methyl-1H-imidazol-4-yl)acetate can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-acetamido-1-methyl-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-acetamido-1-methyl-1H-imidazol-4-yl)acetate is unique due to the presence of both the acetamido and ethyl ester groups, which confer specific chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.

Properties

91208-48-9

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 2-(2-acetamido-1-methylimidazol-4-yl)acetate

InChI

InChI=1S/C10H15N3O3/c1-4-16-9(15)5-8-6-13(3)10(12-8)11-7(2)14/h6H,4-5H2,1-3H3,(H,11,12,14)

InChI Key

JAELUSHIZIFCHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN(C(=N1)NC(=O)C)C

Origin of Product

United States

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